Methyl 4-methoxyphenylacetate

Descripción general

Descripción

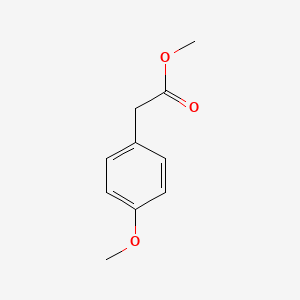

Methyl 4-methoxyphenylacetate (CAS 23786-14-3) is an aromatic ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a methoxy (-OCH₃) group at the para position of the phenyl ring and an acetate ester moiety. Key physicochemical properties include:

This compound is synthesized via TiCl₄-assisted esterification of 4-methoxyphenylacetic acid with methanol, yielding up to 82% efficiency . It is also produced through ultrasound-assisted phase-transfer catalysis, enhancing reaction rates and yields . Applications include its use as a precursor in ionic liquids (e.g., 1-butyl-3-methylimidazolium 4-methoxyphenylacetate) with demonstrated antimicrobial activity , and in natural product isolation (e.g., from Gloeophyllum odoratum) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyphenylacetate can be synthesized through the esterification of 4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. One common method involves using dimethyl carbonate and mesoporous sulfated zirconia as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification process mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-methoxyphenylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxyphenylacetic acid.

Reduction: Reduction reactions can convert it back to 4-methoxyphenylacetone.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-methoxyphenylacetic acid.

Reduction: 4-methoxyphenylacetone.

Substitution: Various substituted phenylacetates depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 4-methoxyphenylacetate serves as a versatile intermediate in organic synthesis. It is commonly used to synthesize various biologically active compounds and can be involved in reactions such as:

- Wolff Rearrangement : This compound has been synthesized through the Wolff rearrangement of 4-methoxy-a-diazoacetophenone, yielding significant quantities of the ester in high purity .

- Synthesis of Alkyl Arylacetates : Recent studies have demonstrated a sustainable method for synthesizing alkyl arylacetates using this compound as a precursor, showcasing its utility in producing complex organic molecules efficiently .

Biological Applications

This compound has shown potential in various biological applications, particularly in pharmacology and agrochemistry:

- Pharmacological Studies : The compound is explored for its potential as a synthetic intermediate for drugs. For instance, it has been utilized in the synthesis of compounds with antitumor activity derived from taxanes, which are crucial in cancer therapy .

- Agrochemical Development : Research indicates that derivatives of this compound exhibit growth inhibitory and antifeedant properties against pests like Spilarctia obliqua. This suggests its potential use in developing environmentally friendly agrochemicals .

Analytical Applications

In analytical chemistry, this compound is utilized for:

- Mass Spectrometry : It has been characterized using mass spectrometry techniques to understand its fragmentation patterns and structural properties, aiding in the identification of similar compounds .

- Chromatography : The compound's behavior has been studied under various chromatographic conditions to optimize separation techniques for related substances .

Case Study 1: Synthesis Pathways

A detailed study on the synthesis of this compound demonstrated its production through a nine-step synthetic route involving various rearrangements and methylation processes. The overall yield was reported at approximately 13.6%, indicating the efficiency of the method used .

In a study evaluating the biological activity of synthesized derivatives from this compound, researchers found that certain derivatives displayed significant antifeedant properties against agricultural pests. This research underlines the compound's potential role in sustainable agriculture practices by providing an eco-friendly alternative to conventional pesticides .

Mecanismo De Acción

The mechanism of action of methyl 4-methoxyphenylacetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃): Increase electron density on the aromatic ring, improving stability in electrophilic substitutions .

- Electron-Withdrawing Groups (e.g., -Cl): Enhance reactivity in nucleophilic acyl substitutions, as seen in higher yields for TiCl₄-mediated esterifications .

- Ester Chain Length : Ethyl esters (e.g., Ethyl 4-methoxyphenylacetate) exhibit higher boiling points and lipophilicity compared to methyl esters .

Physicochemical Properties

Table 2: Physical Property Comparison

*Estimated based on halogenated analog trends.

Antimicrobial Ionic Liquids (ILs):

- 1-Butyl-3-methylimidazolium 4-methoxyphenylacetate ([Bmim][CH₃OPhe]) demonstrates stronger antimicrobial effects than phenylacetate or benzoate analogs, attributed to the methoxy group's lipophilicity enhancing membrane penetration .

- Chlorinated analogs (e.g., Methyl 4-chlorophenylacetate) may exhibit toxicity but lack specific antimicrobial data in the provided evidence .

Natural Product Isolation:

- This compound is isolated from fungi (Gloeophyllum odoratum), whereas structural analogs like methyl 4-chlorophenylacetate are synthetic intermediates .

Actividad Biológica

Methyl 4-methoxyphenylacetate, with the chemical formula and CAS number 23786-14-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

This compound is characterized by:

- Molecular Weight : 180.23 g/mol

- Boiling Point : 157-159 °C at 19 mmHg

- Density : 1.135 g/mL at 25 °C

- Flash Point : >100 °C (212 °F)

Synthesis

The synthesis of this compound can be achieved through various methods, including acylation reactions involving phenolic compounds. For instance, it can be synthesized from 4-methoxyphenol and acetic anhydride under acidic conditions, yielding high purity products suitable for biological assays .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. A study showed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It selectively inhibits certain cytochrome P450 enzymes, which are involved in drug metabolism. This selectivity could be leveraged in pharmacological applications to modulate drug interactions and enhance therapeutic efficacy .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties of this compound.

- Method : Disk diffusion method was used to assess the inhibition zones against various pathogens.

- Results : The compound showed a significant zone of inhibition (15 mm) against E. coli at a concentration of 100 µg/mL.

-

Antioxidant Activity Assessment :

- Objective : To determine the free radical scavenging activity.

- Method : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

- Results : this compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for Methyl 4-methoxyphenylacetate, and how can reaction conditions be optimized?

This compound can be synthesized via catalytic reduction of quinone methide dimethyl ketal intermediates. For example, Evans et al. demonstrated that lithium enolate-mediated reactions with trimethylsilyl acetamide derivatives yield aryl-substituted esters. A specific method involves reacting 4,4-dimethoxycyclohexadienone with the lithium enolate of ethyl α-trimethylsilyl acetate, followed by catalytic hydrogenation to produce this compound in 68% yield . Key optimization parameters include temperature control (ambient to 0°C for enolate formation) and inert atmosphere (argon/nitrogen) to prevent side reactions.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Essential characterization methods include:

- NMR Spectroscopy : and NMR to confirm the methoxy (δ ~3.8 ppm) and acetate (δ ~3.6–3.7 ppm) groups, as well as aromatic proton signals (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 180.2 (CHO) .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~1250 cm (C-O-C stretch) .

Q. How should this compound be stored to ensure stability, and what are its incompatibilities?

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but degrades upon exposure to heat (>40°C) or moisture. Incompatible materials include strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential radical reactions). Store in sealed, light-resistant containers with desiccants .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Enantioselective pathways often utilize chiral auxiliaries or catalysts. For instance, aziridine aldehydes can condense with this compound’s lithium enolate to form β-hydroxyesters. Subsequent Lewis acid-mediated cyclization (e.g., using BF·EtO) yields dihydrofuran-2-one derivatives with stereochemical control. Catalytic hydrogenation of intermediates further refines enantiomeric excess (>90% ee) .

Q. How can researchers resolve analytical challenges in distinguishing this compound from structurally similar esters?

Differentiation requires a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate analogs like ethyl 4-methoxyphenylacetate (retention time differences).

- Tandem MS (MS/MS) : Fragment ion patterns (e.g., loss of methoxy group vs. ethoxy) .

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

Q. What methodologies are recommended for studying the biological interactions of this compound?

While direct biological data are limited, analogous phenylacetate derivatives exhibit activity in enzyme inhibition assays. Suggested approaches:

- In Vitro Enzymatic Studies : Test interactions with cytochrome P450 isoforms or esterases using fluorogenic substrates.

- Molecular Docking : Leverage the compound’s SMILES (COC(=O)Cc1ccc(OC)cc1) to model binding affinities with target proteins .

Q. How can computational modeling enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways and transition states. For example:

- Hydrolysis Mechanisms : Simulate acid/base-catalyzed ester cleavage to identify rate-limiting steps.

- Solvent Effects : Compare activation energies in polar (water) vs. non-polar (toluene) solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Although acute toxicity data are unavailable, adopt standard precautions:

Propiedades

IUPAC Name |

methyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYLDVNTWDEAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178473 | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23786-14-3 | |

| Record name | Methyl 4-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCD9T5HQ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.